molecular formula C17H26N2O B7986136 2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol

2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol

Katalognummer: B7986136
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: LDSRLKQLUBAIQE-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Analysis & Molecular Characterization

Stereochemical Considerations in Molecular Architecture

The (R)-configuration at the piperidine-3-yl position critically influences the compound’s three-dimensional topology. Enantioselective synthesis methods developed for tylophorine analogs highlight the importance of chiral centers in dictating biological activity. The cyclopropylamine group introduces angular strain, enhancing reactivity and binding specificity, while the benzyl substituent at N1 of the piperidine ring contributes to hydrophobic interactions with target proteins. Molecular dynamics simulations of related alkaloids suggest that the (R)-configuration stabilizes intramolecular hydrogen bonds between the ethanol hydroxyl group and the piperidine nitrogen, reducing conformational flexibility.

Comparative Analysis of Piperidine-Cyclopropylamine Hybrid Systems

Piperidine-cyclopropylamine hybrids exhibit unique pharmacological profiles compared to simpler piperidine derivatives. For example, tylophorine’s antiproliferative activity arises from its fused phenanthrene-indolizidine system, whereas the open-chain hybrid structure of 2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol may favor different target interactions. Key comparative metrics include:

Property Piperidine-Cyclopropylamine Hybrids Phenanthroindolizidine Alkaloids
Log P −2.59 to −3.21 −1.30 to −2.47
Polarizability (ų) 43.50–44.14 39.43–44.27
Bioactivity Anticancer, antiviral Antiproliferative, anti-inflammatory

The cyclopropylamine moiety enhances metabolic stability compared to non-constrained amines, as observed in tylophorinicine derivatives.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The benzyl group exhibits aromatic protons at δ 7.2–7.5 ppm, while the piperidine ring shows distinct axial/equatorial proton splitting (δ 2.8–3.6 ppm). The cyclopropyl group’s geminal protons resonate as a multiplet near δ 1.2–1.5 ppm.
  • ¹³C NMR : The quaternary carbon of the cyclopropylamine appears at δ 25–30 ppm, with the piperidine C3 (chiral center) at δ 55–60 ppm.
Fourier-Transform Infrared Spectroscopy (FT-IR)
  • A broad O–H stretch (3300–3500 cm⁻¹) confirms the ethanol moiety.
  • C–N stretches (1180–1250 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) align with tylophorine’s spectral data.
Mass Spectrometry (MS)
  • ESI-MS predicts a molecular ion peak at m/z 317.2 ([M+H]⁺), with fragmentation patterns indicating cleavage at the cyclopropyl-piperidine bond.

Crystallographic Studies & Conformational Dynamics

X-ray diffraction data for analogous compounds reveal that the piperidine ring adopts a chair conformation, while the cyclopropyl group maintains a puckered geometry. The ethanol side chain occupies an equatorial position, minimizing steric hindrance with the benzyl group. Molecular docking studies suggest that this conformation optimizes binding to kinase targets, similar to tylophorine’s interaction with cyclin-dependent kinases. Temperature-dependent NMR experiments show restricted rotation about the cyclopropyl-piperidine bond, with an energy barrier of ~12 kcal/mol.

Eigenschaften

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)17-7-4-10-18(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSRLKQLUBAIQE-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazomethane or similar reagents.

    Amino-Ethanol Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and automated processes are often employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, diazomethane, ethylene oxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol, also known by its CAS number 1354002-59-7, is a complex organic compound characterized by a piperidine ring, a cyclopropyl group, and an ethanol moiety. Its unique structural features suggest potential applications in various fields, particularly in medicinal chemistry and drug development due to its pharmacological activity.

Scientific Research Applications

The compound has shown promise in various scientific research areas:

Pharmacological Studies

  • Receptor Binding Studies : Initial studies indicate that this compound may have significant binding affinity for certain receptors, potentially influencing neurotransmission pathways.
  • Neuroactive Properties : The piperidine ring structure suggests potential interactions with central nervous system targets, making it a candidate for studying neuropharmacology.

Medicinal Chemistry

  • Drug Development : The compound's unique combination of functional groups allows for specific interactions with biological targets, which could lead to the development of new therapeutic agents for neurological disorders or pain management.
  • Case Studies : Preliminary in vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting further investigation into its anti-cancer properties.

Biochemical Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, providing insights into metabolic pathways and potential therapeutic interventions.

Wirkmechanismus

The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key structural analogs include tertiary amines with variations in substituents (e.g., cyclopropyl, isopropyl, or benzyl-isopropyl groups) and heterocyclic core modifications (piperidine vs. pyrrolidine). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Core Ring Molecular Weight (g/mol) Status Reference
2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol Cyclopropylamino, Benzyl Piperidine 274.408 Discontinued
2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol Isopropylamino, Benzyl Piperidine ~288.45 (estimated)* Discontinued
2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Cyclopropylamino, Benzyl Piperidine 274.408 (estimated) Not specified
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Cyclopropylamino, Benzyl Pyrrolidine ~260.38 (estimated)* Not specified

*Molecular weights estimated based on structural analogs.

Key Findings

Cyclopropane’s ring strain may enhance reactivity in specific synthetic pathways. The benzyl group common across analogs likely contributes to lipophilicity, affecting membrane permeability in biological systems.

Heterocyclic Core Modifications: Piperidine vs.

Stereochemical Considerations :

  • The (R)-configuration at the piperidine 3-position in the target compound may confer distinct pharmacological properties compared to (S)-isomers or racemic mixtures.

Synthetic Utility: Ethanol-amine derivatives (e.g., ) suggest shared solubility in ethanol during synthesis, though direct data for the target compound is lacking .

Commercial Availability :

  • All listed analogs, including the target compound, are discontinued, highlighting challenges in sourcing these tertiary amines for research .

Research and Application Insights

  • Pharmaceutical Potential: Cyclopropylamino groups are often leveraged in drug design for their metabolic stability and ability to modulate selectivity in kinase inhibitors or GPCR-targeted therapies.
  • Catalytic Applications : Tertiary amines like these may act as ligands in asymmetric catalysis, though their discontinued status limits current industrial use .

Biologische Aktivität

Introduction

2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a cyclopropyl group, and an ethanol moiety. This combination of functional groups suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C18H28N2O. The compound's structure can be broken down as follows:

Component Description
Piperidine RingA six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents.
Cyclopropyl GroupA three-membered carbon ring that can influence the compound’s binding affinity and stability.
Benzyl GroupA phenyl group attached to a methylene (-CH2-) group, contributing to the compound's lipophilicity.
Ethanol MoietyAn alcohol functional group that may enhance solubility and reactivity.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Analgesic Properties : Initial studies suggest that the compound may interact with pain pathways, potentially providing relief similar to opioid analgesics without the associated side effects.
  • Anti-inflammatory Effects : The presence of the ethanol moiety could enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis.
  • Receptor Interaction : The structural features suggest potential interactions with various receptors, including but not limited to opioid receptors and chemokine receptors (CCR3), which are involved in immune responses and pain signaling .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Study on CCR3 Antagonists : Research on benzyl-piperidine derivatives demonstrated their effectiveness as CCR3 antagonists, highlighting the importance of the benzyl group in enhancing receptor binding affinity . This suggests that similar compounds, including our target molecule, may exhibit comparable biological activities.
  • Antimicrobial Activity : Some piperidine derivatives have shown promising antibacterial and antifungal activities. For instance, compounds with similar structural motifs demonstrated significant inhibition against various bacterial strains, suggesting that this compound could possess antimicrobial properties as well .

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity can be summarized as follows:

Structural Feature Impact on Activity
Piperidine RingEssential for analgesic activity; enhances receptor binding.
Cyclopropyl GroupIncreases binding stability and may enhance lipophilicity.
Benzyl GroupCritical for improving interaction with biological targets.
Ethanol MoietyPotentially increases solubility and reactivity in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol, and how can intermediates be characterized?

  • Methodology : Use nucleophilic substitution or reductive amination for cyclopropyl-piperidine coupling, followed by ethanolamine functionalization. Ethanol is commonly employed as a solvent for cyclopropane ring formation (see piperidine-cyclopropane coupling in ). Characterize intermediates via LC-MS (to confirm molecular weight) and NMR (to verify stereochemistry at the (R)-configured benzyl-piperidine moiety). For chiral purity, employ chiral HPLC or polarimetry .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

  • Protocol : Refer to structurally analogous compounds like (3-Amino-1-benzylpiperidin-3-yl)methanol (), which is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (nitrile gloves, lab coat), fume hoods , and P95 respirators during synthesis. Avoid aqueous disposal; instead, neutralize with dilute acetic acid and collect in halogenated waste containers .

Q. What analytical techniques are critical for verifying the compound’s structural integrity?

  • Approach : Combine X-ray crystallography (e.g., PHENIX software for structure refinement; ) with 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities. For purity, use HPLC-UV/ELSD (≥95% threshold). Cross-validate with FT-IR to confirm functional groups (e.g., ethanolamine -OH stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of the (R)-benzyl-piperidine moiety during synthesis?

  • Strategy : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reductive amination. Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity). Monitor ee via chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak AD-H column. For scale-up, apply crystallization-induced asymmetric transformation (CIAT) to enhance ee .

Q. What experimental designs address discrepancies in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Resolution : If receptor-binding assays show high affinity but cellular assays lack efficacy, consider:

  • Membrane permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion.
  • Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to identify rapid degradation.
  • Off-target effects : Run broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out interference.
  • Contradiction Example: JAK3 inhibitors ( ) often show assay variability due to redox-sensitive thiol groups; stabilize with antioxidants (e.g., DTT) .

Q. How can computational modeling guide the study of this compound’s mechanism of action?

  • Workflow :

Docking : Use AutoDock Vina to predict binding poses at target receptors (e.g., GPCRs or kinases).

MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes.

QSAR : Build a model using MOE to correlate substituent effects (e.g., cyclopropyl vs. ethyl groups) with activity.

  • Validation: Compare with hybrid receptor-response models (), which reconcile wet-lab and computational data via meta-analysis .

Q. What methodologies resolve contradictions in toxicity profiles across in vitro and in vivo studies?

  • Analysis : If in vitro cytotoxicity (e.g., HepG2 cells) overpredicts in vivo toxicity:

  • Metabolite Profiling : Use LC-HRMS to identify toxic metabolites (e.g., N-oxides) unique to in vivo systems.
  • Species Differences : Compare metabolic pathways in human vs. rodent hepatocytes.
  • Dose Adjustment : Apply allometric scaling to reconcile interspecies pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.